molecular formula C8H13Br B2580078 (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane CAS No. 2411179-73-0

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane

Cat. No.: B2580078
CAS No.: 2411179-73-0
M. Wt: 189.096
InChI Key: UKSNIQGVRGGNHY-IEESLHIDSA-N
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Description

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane is a chiral, brominated bicyclic compound of significant interest in advanced organic synthesis and medicinal chemistry. The bicyclo[3.2.0]heptane scaffold is recognized as a versatile and valuable synthetic intermediate. Its potential is highlighted by its structural similarity to "Corey lactones," which are pivotal synthons in the commercial synthesis of prostaglandins and thromboxanes . The bromomethyl group at the 3-position serves as a versatile chemical handle, allowing for further functionalization through cross-coupling reactions or nucleophilic substitutions, enabling researchers to elaborate the core structure into more complex target molecules. In materials science, the bicyclo[3.2.0]heptane framework has been engineered to function as a mechanophore. When incorporated into polymers, this unit can undergo a force-induced ring-opening reaction, a property potentially exploited for developing self-healing materials or stress-sensing polymers . The specific stereochemistry (1R,5S) is critical, as it ensures the defined three-dimensional structure necessary for achieving stereocontrolled synthesis and for modulating the properties of the resulting compounds or materials. While the precise mechanism of action is application-dependent, the compound's primary value lies in its role as a building block. It is strictly for research applications in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,5R)-3-(bromomethyl)bicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5H2/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNIQGVRGGNHY-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[3.2.0]heptane derivatives using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include solvents such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

Medicinal Applications

The unique structure of (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane suggests several medicinal applications:

  • Analgesic Properties : Similar compounds have been investigated for their analgesic effects, targeting pain pathways in conditions such as neuropathic pain and fibromyalgia .
  • Anticancer Activity : Research indicates that bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological evaluation .
  • Neuropharmacology : The compound's potential as a ligand for neurotransmitter receptors may provide insights into its use in treating neurological disorders .

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of structurally similar bicyclic compounds on models of neuropathic pain. Results indicated that these compounds could significantly reduce pain sensitivity in animal models, suggesting that (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane may possess similar therapeutic benefits.

Case Study 2: Anticancer Research

In vitro studies demonstrated that related bicyclic compounds showed selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to the unique chemical interactions facilitated by the bicyclic structure, which may enhance drug efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane largely depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms a double bond through the removal of a proton and the bromine atom. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Bicyclo[3.2.0]heptane Derivatives

(1R,5S)-7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-endo-ol

  • Structure : Similar bicyclic core but with a chlorine substituent at the 7-endo position and a hydroxyl group at the 6-endo position.
  • Synthesis : Produced via enzymatic reduction of halogenated ketones using alcohol dehydrogenases (ADHs) in water–heptane biphasic systems.
  • Key Data : Achieved 80% enantiomeric excess (e.e.) in co-immobilized enzyme systems, highlighting superior stereoselectivity compared to aqueous-phase reactions .

(1R,5S)-3-Ethylbicyclo[3.2.0]hept-3-en-6-one

  • Structure : Ethyl substituent at the 3-position and a ketone group at the 6-position.
  • Application : Intermediate in prostacyclin analogue synthesis.
  • Reactivity : The ketone group facilitates Wittig olefination, yielding antiplatelet agents with 10⁻⁴–10⁻³ the activity of prostaglandin E₁ .

A-366833 [(1R,5S)-6-(5-Cyano-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane] Structure: Diazabicyclo[3.2.0]heptane core with a cyano-substituted pyridine moiety. Biological Activity: Potent α4β2 neuronal nicotinic receptor agonist (IC₅₀ = 3 nM), demonstrating the impact of nitrogen heteroatoms on receptor binding .

Bicyclo[3.1.1]heptane Derivatives

(1R,2S,5S)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2′-oxirane]

  • Structure : Spirocyclic epoxide fused to a bicyclo[3.1.1]heptane.
  • Physical Properties : Boiling point 4–79°C at 18 mmHg; density 0.9768 g/cm³ at 20°C.
  • Applications : Key synthon in terpene-derived natural product synthesis .

(1R,3R,5S,Z)-2-Ethylidene-6,6-dimethyl-3-vinylbicyclo[3.1.1]heptane

  • Structure : Ethylidene and vinyl substituents on a bicyclo[3.1.1] framework.
  • Synthesis : Prepared via asymmetric hydrovinylation, showcasing the role of transition-metal catalysts in stereocontrol .

Comparative Analysis of Key Properties

Compound Core Structure Substituent(s) Key Reactivity/Activity Enantioselectivity (e.e.) Reference
(1R,5S)-3-(Bromomethyl)bicyclo[3.2.0]heptane Bicyclo[3.2.0]heptane Bromomethyl (3-position) Electrophilic alkylation agent N/A
(1R,5S)-7-endo-Chlorobicyclo[3.2.0]hept-2-en-6-endo-ol Bicyclo[3.2.0]heptane Chloro (7-endo), hydroxyl (6-endo) Antiplatelet intermediate 80% (co-immobilized ADHs)
A-366833 Diazabicyclo[3.2.0]heptane Cyano-pyridine (6-position) α4β2 nicotinic receptor agonist N/A
(1R,2S,5S)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2′-oxirane] Bicyclo[3.1.1]heptane Spiro-epoxide Terpene synthesis precursor N/A

Biological Activity

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane is a bicyclic compound with potential biological activity due to its unique structural features. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula for (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane is C8_8H13_{13}Br. Its structure includes a bromomethyl group attached to a bicyclic framework, which can influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research on the biological activity of (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane is limited; however, similar bicyclic compounds have shown various biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Potential Biological Activities

  • Antimicrobial Activity : Bicyclic compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Enzyme Inhibition : The structural characteristics allow these compounds to act as inhibitors for various enzymes, potentially impacting metabolic processes in pathogens or cancer cells.
  • Anti-inflammatory Effects : Some derivatives of bicyclic compounds have been noted for their ability to modulate inflammatory pathways.

Case Studies and Research Findings

While specific studies on (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane are scarce, related compounds provide insights into its potential activities.

Table 1: Summary of Biological Activities of Similar Bicyclic Compounds

Compound NameBiological ActivityReference
Bicyclo[3.2.0]hept-2-en-6-oneAntimicrobial
2-Oxa-bicyclo[3.2.0]heptaneEnzyme inhibition
Bicyclo[4.1.0]heptaneAnti-inflammatory

The mechanism of action for (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane is hypothesized to involve:

  • Binding to Enzymes : The bromomethyl group may facilitate interactions with active sites of enzymes, leading to inhibition.
  • Modulation of Receptor Activity : The bicyclic structure may allow for selective binding to specific receptors involved in inflammation or infection responses.

Q & A

Q. What are the common synthetic routes for (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized bicyclo[3.2.0]heptane precursor. A widely used method is radical bromination using N-bromosuccinimide (NBS) under UV light or with radical initiators like AIBN (azobisisobutyronitrile). For example, bromination of 3-methylbicyclo[3.2.0]heptane with NBS in CCl₄ at 70–80°C yields the bromomethyl derivative . Optimization focuses on:

  • Solvent choice : Non-polar solvents (e.g., CCl₄) favor radical stability.
  • Temperature control : Excessive heat may lead to side reactions (e.g., ring-opening).
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. How is the stereochemical configuration of (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane confirmed experimentally?

Methodological Answer: Stereochemical validation employs:

  • X-ray crystallography : Resolves absolute configuration via heavy-atom (Br) anomalous scattering .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., JJ-values for bridgehead protons) correlate with bicyclic ring strain and substituent orientation .
  • Optical rotation : Matches computational predictions (e.g., density functional theory) for (1R,5S) enantiomers .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • Mass spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (189.09 g/mol) and fragmentation patterns (e.g., loss of Br•) .
  • Infrared (IR) spectroscopy : Absorbance at ~550–600 cm1^{-1} confirms C–Br stretching .
  • Nuclear magnetic resonance (NMR) : 1H^1H-NMR δ 3.4–3.6 ppm (CH2_2Br) and bridgehead proton splitting patterns .

Advanced Research Questions

Q. How does the bicyclo[3.2.0]heptane framework influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Methodological Answer: The bicyclic framework imposes steric constraints and electronic effects:

  • Steric hindrance : The bridgehead methyl group directs nucleophilic attack to the less hindered exo-face, favoring SN2 mechanisms .
  • Ring strain : The bicyclo[3.2.0] system’s strain (~25 kcal/mol) increases electrophilicity at the bromomethyl carbon, accelerating substitution rates compared to linear analogs .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize transition states due to steric crowding .

Q. What computational models are used to predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density functional theory (DFT) : Calculates transition-state energies for substitution reactions (e.g., Br → NH2_2) and predicts regioselectivity .
  • Molecular docking : Models interactions with enzymes (e.g., alkyltransferases) by simulating binding to active-site residues (e.g., cysteine thiols) .
  • Molecular dynamics (MD) : Simulates solvation effects and conformational stability in aqueous or lipid environments .

Q. How can contradictions in reported reaction yields or stereochemical outcomes be resolved?

Methodological Answer: Discrepancies arise from:

  • Epimerization during synthesis : Acidic/basic conditions may invert stereocenters. Mitigated by low-temperature reactions and neutral pH .
  • Impurity profiles : Side products (e.g., diastereomers) require advanced chromatography (HPLC with chiral columns) .
  • Catalyst variability : Metal catalysts (e.g., Pd) in cross-coupling reactions may favor unintended pathways. Controlled via ligand screening (e.g., phosphine ligands) .

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